

A Comparative Crystallographic Analysis of 4-Bromo-3-methyl-1H-pyrazole Derivatives

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Compound of Interest

Compound Name: 4-Bromo-3-methyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Structural Properties of Key **4-Bromo-3-methyl-1H-pyrazole** Derivatives.

This guide provides a comparative overview of the X-ray crystallographic data for select derivatives of **4-bromo-3-methyl-1H-pyrazole**, a core scaffold of interest in medicinal chemistry and materials science. Understanding the three-dimensional structure of these molecules is crucial for rational drug design and the development of novel functional materials. This document summarizes key crystallographic parameters, outlines detailed experimental protocols for their determination, and visualizes the analytical workflow.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for two derivatives of the 4-bromo-pyrazole core. While not a 3-methyl derivative, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid is included as a closely related analogue for comparative purposes. The crystallographic data for the parent compound, **4-bromo-3-methyl-1H-pyrazole**, is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1938285[1].

Compound Name	4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-yn-yloxy)pyrimidine	4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate
Molecular Formula	C ₁₂ H ₁₁ BrN ₄ O	C ₄ H ₂ BrN ₃ O ₄ ·C ₂ H ₆ OS
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P2 ₁ /c
Unit Cell Dimensions		
a (Å)	7.9053 (16)	6.8751 (6)
b (Å)	10.045 (2)	11.0506 (10)
c (Å)	16.807 (3)	14.0569 (12)
α (°)	75.34 (3)	90
β (°)	77.98 (3)	97.355 (3)
γ (°)	80.78 (3)	90
Volume (Å ³)	1254.7 (4)	1059.17 (16)
CCDC Number	Not explicitly found, but data is published[2][3].	2449172
Reference	[2][3]	[4]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis of **4-bromo-3-methyl-1H-pyrazole** derivatives and their subsequent analysis by single-crystal X-ray diffraction, based on common laboratory practices.

General Synthesis of 4-Bromo-3-methyl-1H-pyrazole Derivatives

The synthesis of **4-bromo-3-methyl-1H-pyrazole** derivatives can be achieved through various established synthetic routes. A common approach involves the cyclization of a β -dicarbonyl compound with a hydrazine derivative, followed by bromination.

Example One-Pot Synthesis of 4-Bromopyrazole Derivatives:

A regioselective one-pot synthesis can be performed starting from 1,3-dicarbonyl compounds and arylhydrazines.[3]

- **Reaction Setup:** In a reaction vessel, the 1,3-diketone, arylhydrazine, and a brominating agent such as N-bromosaccharin are combined.
- **Catalyst:** A catalyst, for instance, silica-supported sulfuric acid, is added to the mixture.
- **Reaction Conditions:** The reaction is typically carried out under solvent-free conditions and may be heated to facilitate the reaction.
- **Work-up and Purification:** After the reaction is complete, the mixture is washed with a suitable solvent (e.g., n-hexane) to remove impurities. The solvent is then evaporated to yield the crude 4-bromopyrazole derivative. Further purification can be achieved by column chromatography on silica gel if necessary.

Suzuki Coupling for Further Derivatization:

For derivatives where a substituent is introduced at the bromine position, a Suzuki cross-coupling reaction is a common method.[5]

- **Reaction Mixture:** A Schlenk tube is charged with the N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a base (e.g., K_3PO_4), and the desired aryl boronic acid.
- **Solvent:** A solvent system, such as a 10:1 mixture of 1,4-dioxane and water, is added under an inert atmosphere (e.g., argon).
- **Reaction Conditions:** The reaction mixture is heated to around 90 °C for approximately 24 hours.

- **Purification:** Upon completion, the mixture is cooled, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then dried and purified using column chromatography.

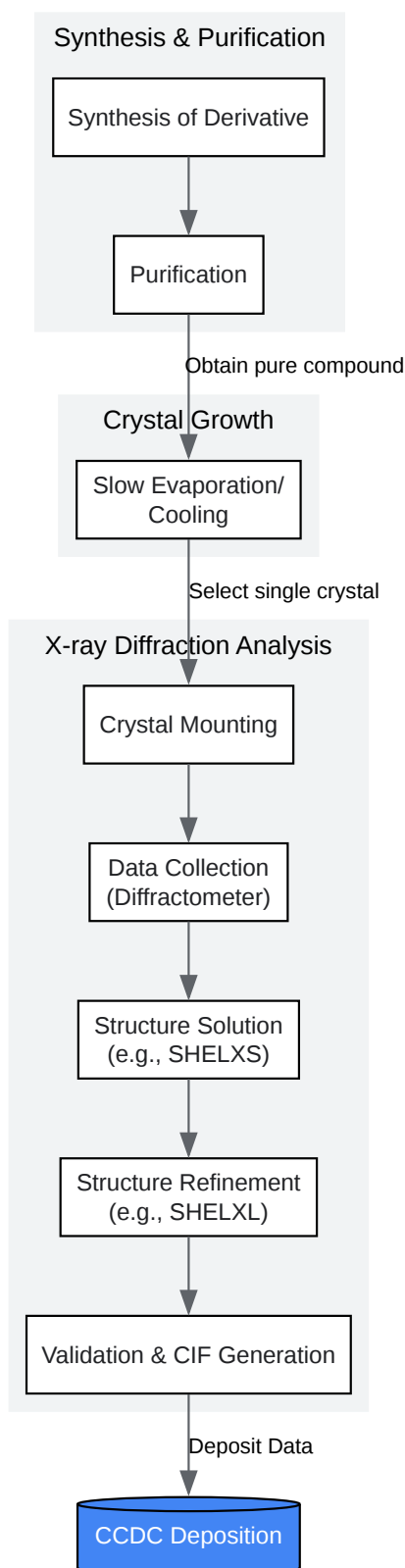
Single-Crystal X-ray Crystallographic Analysis

The determination of the molecular structure of the synthesized compounds is performed using single-crystal X-ray diffraction.

- **Crystal Growth:** High-quality single crystals are grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/n-hexane).[4] The ideal crystal for analysis should be well-formed, transparent, and free of defects, typically with dimensions around 0.1-0.3 mm.
- **Data Collection:** A suitable crystal is mounted on a diffractometer. The data is collected at a controlled temperature (e.g., 173 K or 200 K) using monochromatic X-ray radiation (commonly Mo K α , $\lambda = 0.71073$ Å).[2][4] A series of diffraction images are collected as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F^2 . [2] Computer programs such as SHELXS and SHELXL are commonly used for this purpose.
- **Data Deposition:** The final crystallographic data, including atomic coordinates, is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to be accessible to the scientific community.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a synthesized compound.



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General workflow for X-ray crystallographic analysis.

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